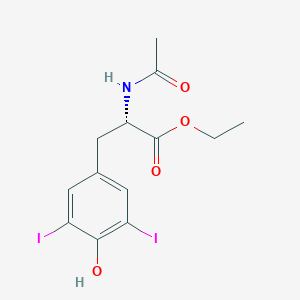

N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester

Description

Significance within Organic Synthesis and Pharmaceutical Chemistry

In the landscape of organic synthesis, N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester serves as a versatile building block. The presence of multiple reactive sites—the phenolic hydroxyl group, the N-acetylated amine, and the ethyl ester—allows for a wide range of chemical transformations. The iodine atoms are particularly noteworthy as they can participate in cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

Within pharmaceutical chemistry, this compound is of interest due to its structural similarity to thyroid hormones. The diiodotyrosine core is a key component of thyroxine (T4) and triiodothyronine (T3). This similarity makes it a valuable tool for researchers investigating thyroid hormone synthesis and metabolism. The N-acetyl and ethyl ester groups can modify the compound's solubility and stability, which can be advantageous in certain experimental settings. chemimpex.com

Role as a Key Intermediate in Drug Research and Development

The primary role of this compound in drug research is that of a key intermediate. Its structure is a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be utilized in the development of thyroid hormone analogs, which are investigated for their potential to treat thyroid-related disorders. chemimpex.com

Furthermore, the iodine atoms can be replaced with radioisotopes, such as isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making it a precursor for the synthesis of radiolabeled compounds. These radiopharmaceuticals are essential tools in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in targeted radionuclide therapy. chemimpex.com

Historical Perspective of its Synthesis and Recognition

The synthesis of diiodotyrosine derivatives has historical roots in the early investigations of thyroid gland function and the structure of thyroid hormones. The direct iodination of tyrosine was an early method for producing diiodotyrosine. The subsequent N-acetylation and esterification processes are standard organic chemistry techniques that were later applied to create derivatives like this compound. A general synthetic pathway involves the direct iodination of L-tyrosine, followed by N-acetylation using a reagent like acetic anhydride (B1165640), and finally esterification of the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

While specific historical milestones for the synthesis of the ethyl ester derivative are not extensively documented in readily available literature, its recognition as a useful research chemical grew with the increasing sophistication of medicinal chemistry and the need for well-defined intermediates in drug discovery programs.

Overview of Research Trajectories and Potential Applications

Current and future research involving this compound is likely to follow several key trajectories. One significant area is in the continued development of novel radiopharmaceuticals for improved diagnostic imaging and targeted cancer therapies. The ability to precisely introduce a radiolabel into a molecule with biological relevance is of high value.

Another research avenue lies in its use as a scaffold for creating libraries of new compounds to be screened for various biological activities. By modifying the phenolic hydroxyl group or coupling other molecules to the ester, a diverse range of derivatives can be synthesized and evaluated.

There is also interest in the oxidative coupling reactions of tyrosine derivatives. For example, studies on the dimerization of N-acetyl-L-tyrosine ethyl ester to form dityrosine (B1219331) have implications for understanding protein cross-linking in biological systems and in the context of diseases like Alzheimer's. nih.gov While this research does not directly involve the diiodo- derivative, it highlights a potential area of investigation for this compound.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15I2NO4/c1-3-20-13(19)11(16-7(2)17)6-8-4-9(14)12(18)10(15)5-8/h4-5,11,18H,3,6H2,1-2H3,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKHOPGWGZAARI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15I2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452851 | |

| Record name | N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21959-36-4 | |

| Record name | N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-3,5-DIIODO-L-TYROSINE ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Strategies for the Preparation of N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester

The preparation of this compound is typically accomplished through a three-step synthetic route. This process begins with the acetylation of the amino acid L-tyrosine, followed by the di-iodination of the resulting N-Acetyl-L-tyrosine, and culminates in the esterification of the di-iodinated intermediate.

Acetylation of L-Tyrosine to N-Acetyl-L-tyrosine

The initial step in the synthesis is the protection of the amino group of L-tyrosine through acetylation. This transformation is commonly achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride.

One established method involves the reaction of L-tyrosine with acetic anhydride in an aqueous medium under alkaline conditions. The reaction is typically carried out at temperatures ranging from 50 to 80°C for a duration of 45 to 75 minutes. The use of a water-based medium can be advantageous as it avoids the formation of sodium acetate (B1210297) as a byproduct, leading to a purer crude product. The pH of the reaction is a critical parameter and is carefully controlled to ensure selective N-acetylation over O-acetylation of the phenolic hydroxyl group.

Alternatively, acetyl chloride can be employed as the acetylating agent in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid generated during the reaction. This method often requires careful temperature control, typically at low temperatures, to manage the exothermic nature of the reaction.

Following the acetylation reaction, the N-Acetyl-L-tyrosine product is typically isolated by acidification of the reaction mixture, which causes the product to precipitate out of the solution. The crude product can then be purified by recrystallization from hot water or other suitable solvents.

Iodination of N-Acetyl-L-tyrosine to N-Acetyl-3,5-diiodo-L-tyrosine

The second step involves the electrophilic iodination of the aromatic ring of N-Acetyl-L-tyrosine at the 3 and 5 positions. This is a key step in the synthesis, and various iodinating agents and conditions can be employed to achieve the desired di-iodination.

A common reagent used for this purpose is iodine monochloride (ICl). The reaction is typically carried out in a suitable solvent, and the stoichiometry of the reactants is carefully controlled to favor di-substitution. The electron-donating hydroxyl group of the tyrosine ring activates the ortho positions (3 and 5) for electrophilic attack by the iodonium (B1229267) ion.

Another effective iodinating agent is N-iodosuccinimide (NIS). The reactivity of NIS can be enhanced by the presence of an acid catalyst. The choice of solvent can also influence the selectivity of the iodination, with some solvents promoting di-iodination over mono-iodination. To achieve di-iodination, an excess of the iodinating agent is generally required. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion of the reaction, the N-Acetyl-3,5-diiodo-L-tyrosine product is typically isolated by precipitation and filtration, followed by washing to remove any unreacted starting materials and byproducts.

Esterification of N-Acetyl-3,5-diiodo-L-tyrosine to its Ethyl Ester

The final step in the synthesis is the esterification of the carboxylic acid group of N-Acetyl-3,5-diiodo-L-tyrosine to form the corresponding ethyl ester. A common and effective method for this transformation is the Fischer esterification.

This reaction involves heating N-Acetyl-3,5-diiodo-L-tyrosine in ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The use of a large excess of ethanol can help to drive the equilibrium towards the formation of the ester. The reaction mixture is typically refluxed for several hours to ensure complete conversion.

Alternatively, the esterification can be carried out using thionyl chloride in ethanol. Thionyl chloride reacts with ethanol to form ethyl chlorosulfite, which then acts as the esterifying agent. This method is often advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed from the reaction mixture.

After the reaction is complete, the this compound is isolated by removing the excess ethanol and neutralizing the acid catalyst. The crude product can then be purified by recrystallization or column chromatography to obtain the final product of high purity.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, it is essential to optimize the reaction conditions for each synthetic step.

Precise control of temperature and pH is critical throughout the synthesis. During the acetylation of L-tyrosine, maintaining the optimal temperature and pH range is crucial to prevent side reactions, such as the formation of O,N-diacetyl-L-tyrosine. google.com For the iodination step, temperature control is important to manage the rate of reaction and to minimize the formation of impurities. In the esterification step, the reaction temperature is typically elevated to increase the reaction rate and drive the equilibrium towards the product.

The pH of the reaction medium plays a significant role, particularly in the acetylation and iodination steps. In the acetylation of L-tyrosine, an alkaline pH is generally employed to deprotonate the amino group, increasing its nucleophilicity. However, excessively high pH can lead to the hydrolysis of the acetylating agent. During the iodination of N-Acetyl-L-tyrosine, the pH can affect the reactivity of the iodinating species and the substrate.

The molar ratios of the reactants are a key factor in determining the outcome of each synthetic step. In the acetylation of L-tyrosine, using a slight excess of the acetylating agent can help to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the formation of di-acetylated byproducts. google.com

For the di-iodination of N-Acetyl-L-tyrosine, the stoichiometry of the iodinating agent is critical. A molar ratio of at least two equivalents of the iodinating agent per equivalent of N-Acetyl-L-tyrosine is required to achieve di-substitution. Using a larger excess can help to drive the reaction to completion, but may also lead to the formation of over-iodinated products or other side reactions. researchgate.net

In the Fischer esterification, a large excess of ethanol is often used to shift the equilibrium towards the formation of the ethyl ester, thereby increasing the yield. The concentration of the acid catalyst also needs to be optimized to ensure a reasonable reaction rate without causing degradation of the starting material or product.

Table 1: Reactant Ratios in the Synthesis of this compound

| Synthetic Step | Reactants | Optimized Molar Ratio | Purpose |

|---|---|---|---|

| Acetylation | L-Tyrosine : Acetic Anhydride | 1 : >1 (slight excess) | Ensures complete conversion of L-Tyrosine. |

| Iodination | N-Acetyl-L-tyrosine : Iodinating Agent | 1 : ≥2 | Promotes di-iodination of the aromatic ring. |

| Esterification | N-Acetyl-3,5-diiodo-L-tyrosine : Ethanol | 1 : Large Excess | Drives the reaction equilibrium towards the ester product. |

Precursor Chemistry and Derivative Synthesis

The synthesis of this compound involves the modification of the amino acid L-tyrosine through a series of chemical transformations. These modifications are crucial for preparing the molecule for subsequent coupling reactions, particularly in the synthesis of thyroid hormone analogues. The process typically involves the protection of the amino and carboxyl groups of a diiodinated tyrosine precursor.

This compound is a derivative of 3,5-Diiodo-L-tyrosine. chemimpex.commedchemexpress.comnih.gov The latter serves as the foundational precursor, which is an intermediate in the synthesis of thyroid hormones. nih.gov The derivatization process involves two primary steps: N-acetylation and O-esterification.

The N-acetylation protects the amino group of the 3,5-Diiodo-L-tyrosine backbone. This is followed by esterification of the carboxylic acid group to form the ethyl ester. These modifications prevent the amino and carboxyl groups from participating in unintended side reactions during subsequent oxidative coupling steps. This targeted derivatization makes the phenolic hydroxyl group the primary site for the intended chemical transformation. researchgate.net The resulting compound, this compound, is a key starting material for the biomimetic synthesis of thyroxine analogues. researchgate.net

The synthesis of the non-iodinated analogue, N-Acetyl-L-tyrosine Ethyl Ester (ATEE), provides a well-documented model for the derivatization process. medchemexpress.com The synthesis of ATEE typically starts with L-tyrosine and involves a two-step process: acylation followed by esterification. google.com

In the first step, an acylation reaction is carried out on L-tyrosine using acetic anhydride in an alkaline aqueous medium to produce an N-acetyl-L-tyrosine intermediate. google.comchemicalbook.com The pH of the solution is then adjusted with an inorganic acid to facilitate the crystallization of this intermediate. google.com In the second step, the N-acetyl-L-tyrosine intermediate is dissolved in ethanol, and a reagent such as thionyl chloride is added to catalyze the esterification reaction, yielding the final N-Acetyl-L-tyrosine ethyl ester product. google.com

The table below summarizes representative conditions for the synthesis of the N-acetyl-tyrosine intermediate, a key step in forming ATEE. google.com

| Step | Reagent 1 | Reagent 2 | Medium | pH | Temperature | Time |

| Acylation | L-Tyrosine | Acetic Anhydride | Aqueous Sodium Hydroxide | 7.5 | 20 °C | 60 min |

| Acidification | Hydrochloric Acid (15%) | - | - | 2.5 | - | - |

| Acylation | L-Tyrosine | Acetic Anhydride | Aqueous Calcium Hydroxide | 8.2 | 50 °C | 40 min |

| Acidification | Sulfuric Acid (20%) | - | - | 2.0 | - | - |

This interactive table summarizes reaction conditions for the synthesis of the N-acetyl-tyrosine intermediate as described in patent literature. google.com

Advanced Coupling Reactions Involving this compound

This compound is a critical substrate for advanced coupling reactions designed to mimic the biological synthesis of thyroid hormones. These reactions primarily involve the oxidative coupling of the phenolic ring to form a diaryl ether linkage, which is the characteristic structural feature of thyroxine and its analogues. researchgate.net

The biomimetic oxidative coupling of N-acetyl-3,5-diiodotyrosine ethyl ester is a key reaction for producing N-acetylthyroxine ethyl ester, a direct precursor to thyroxine analogues. researchgate.net This type of reaction, known as oxidative phenolic coupling, involves the formation of a carbon-oxygen (C-O) or carbon-carbon (C-C) bond between two phenolic units. wikipedia.org In this specific synthesis, the goal is to form the diaryl ether bond characteristic of the thyronine structure. researchgate.net The process provides a straightforward method for synthesizing various thyroxine analogues from easily accessible 4-substituted 3,5-diiodophenols. researchgate.net

The efficiency and selectivity of oxidative coupling reactions can be challenging to control due to the multiple reactive sites on oxidized phenol (B47542) intermediates. nih.gov However, the derivatization of the starting material helps direct the reaction toward the desired product.

Several mechanisms have been proposed to explain the oxidative coupling process leading to thyroxine analogues. A prominent proposed mechanism involves the initial phenolic coupling to form an intermediate aryloxydienone. researchgate.net This highly reactive intermediate then undergoes further transformation to yield the final diaryl ether structure.

The rearomatization of the aryloxydienone intermediate is a significant driving force for the reaction. researchgate.net This can occur through different pathways:

E2 Elimination: One proposed pathway involves an E2 (elimination, bimolecular) reaction, which results in the loss of the alanine (B10760859) side chain from the dienone intermediate. researchgate.net

SN2 Substitution: In couplings with other 4-substituted 3,5-diiodophenols, SN2 (substitution, nucleophilic, bimolecular) mechanisms are also considered possible. researchgate.net

The nature of the substituent at the 4-position of the phenol ring can influence which mechanistic pathway is favored. Studies indicate that 3,5-diiodo-4-aryloxydienones are effective leaving groups in both E2 and SN2 type reactions, facilitating the formation of the stable thyronine structure. researchgate.net

The table below outlines the key mechanistic steps proposed for the oxidative coupling reaction. researchgate.net

| Step | Intermediate/Process | Description | Subsequent Reaction |

| 1 | Phenolic Coupling | Two molecules of this compound couple. | Formation of Aryloxydienone |

| 2 | Aryloxydienone Intermediate | A non-aromatic dienone structure is formed. | Rearomatization |

| 3 | Rearomatization | The intermediate is driven to a more stable aromatic state. | E2 Elimination or SN2 Substitution |

| 4a | E2 Elimination | The alanine side chain is eliminated. | Formation of Diaryl Ether |

| 4b | SN2 Substitution | A nucleophilic substitution occurs at the dienone. | Formation of Diaryl Ether |

This interactive table details the proposed mechanistic pathways in the oxidative phenolic coupling of this compound. researchgate.net

The formation of phenoxyl radicals is a critical initial step in oxidative phenolic coupling reactions. researchgate.netresearchgate.net In the context of tyrosine derivatives, an oxidant abstracts a hydrogen atom from the phenolic hydroxyl group, generating a tyrosyl radical, which is a type of phenoxyl radical. researchgate.netacs.org

This radical is not static; its unpaired electron can be delocalized across the aromatic ring, creating resonance structures. nih.gov This delocalization allows the radical to be attacked at different positions. In the synthesis of thyroxine analogues from N-acetyl-3,5-diiodotyrosine ethyl ester, the reaction is believed to proceed via the formation of a phenoxyl radical. researchgate.net This radical can then attack another phenolate (B1203915) anion, leading to the formation of the aryloxydienone intermediate. researchgate.net The reactivity and subsequent coupling pathways of these phenoxyl radicals are fundamental to the construction of the diaryl ether linkage essential for thyroxine and its analogues. researchgate.netacs.org

Oxidative Phenolic Coupling for Thyroxine Analogue Synthesis

Utilization in Biomimetic Thyroxine Synthesis

The biomimetic synthesis of thyroxine provides a fascinating example of phenol oxidative coupling, and this compound is a key substrate in these studies. researchgate.netcdnsciencepub.comcdnsciencepub.com The process mimics the in vivo formation of thyroxine within the thyroglobulin protein. Research has focused on the oxidative coupling of the ethyl ester of N-acetyl-3,5-diiodotyrosine to produce the ethyl ester of N-acetylthyroxine. researchgate.netcdnsciencepub.com

A proposed mechanism involves the phenolic coupling of two molecules, leading to an intermediate aryloxydienone. researchgate.netcdnsciencepub.comcdnsciencepub.com This is followed by an E2 elimination pathway that results in the loss of the alanine side chain from one of the tyrosine units. researchgate.net The conversion of the phenolate anion to a free radical, which is then attacked by another phenolate anion, is a key step in this proposed mechanism. researchgate.net The subsequent oxidation of the resulting radical anion facilitates the transformation of the aryloxydiene into the final diaryl ester product, with the side chain being eliminated as a substituted α,β-dehydroalanine. researchgate.net The rearomatization of the aryloxydienone intermediate serves as a significant driving force for the reaction, making the 3,5-diiodo-4-aryloxydienones effective leaving groups in both E2 and SN2 mechanisms. researchgate.netcdnsciencepub.com

The conditions for this transformation have been optimized, reflecting those used in industrial synthesis. This typically involves the oxidation of the phenolate anion of this compound in an aqueous ethanol solution. cdnsciencepub.com

Table 1: Reaction Conditions for Industrial Biomimetic Oxidative Coupling

| Parameter | Condition | Source |

| Substrate | This compound | cdnsciencepub.com |

| Oxidant | Molecular Oxygen (O₂) | cdnsciencepub.com |

| Catalyst | Manganese(II) sulfate | cdnsciencepub.com |

| Solvent | Aqueous ethanol | cdnsciencepub.com |

| pH | 9.2 - 9.4 (controlled with NaOH) | cdnsciencepub.com |

| Temperature | ~60-65°C | cdnsciencepub.com |

| Pressure | Performed under pressure | cdnsciencepub.com |

| Duration | 20 hours | cdnsciencepub.com |

Condensation Reactions for Thyronine Production

The formation of the thyronine backbone is fundamentally a diaryl ether synthesis. The Ullmann condensation and related copper-catalyzed coupling reactions are cornerstone methodologies for this purpose. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with a phenol in the presence of copper. organic-chemistry.org In this context, the this compound acts as the phenolic component, reacting with a second, appropriately substituted aryl species to form the thyronine structure. While modern methods can employ hypervalent iodine reagents like diaryliodonium salts, the classic and extensively studied approach relies on copper catalysis. wikipedia.orgmdpi.com

The Ullmann reaction is characterized by its use of a copper catalyst, often in the form of copper metal or copper(I) salts like CuI or CuBr. wikipedia.orgnumberanalytics.com The reaction mechanism is believed to involve the formation of an organocopper intermediate. organic-chemistry.org The catalytic cycle is often initiated by the oxidative addition of an aryl halide to a copper(I) species. The resulting organocopper compound then reacts with the phenoxide of this compound. The final diaryl ether product is formed through a reductive elimination step, which regenerates the active copper(I) catalyst. organic-chemistry.org The use of bidentate ligands, such as diamines or amino acids, can enhance the reactivity of the copper catalyst, allowing for milder reaction conditions. wikipedia.org

Bases play a critical role in Ullmann-type coupling reactions. numberanalytics.com Their primary function is to deprotonate the phenolic hydroxyl group of the this compound, converting it into the corresponding phenoxide. This phenoxide is a much more potent nucleophile, which is necessary for the coupling reaction to proceed efficiently.

While inorganic bases have been traditionally used, the switch to organic bases has been shown to improve reactivity, sometimes enabling the reaction to proceed at room temperature. researchgate.net The use of organic bases can also result in more homogenous reaction mixtures, which is advantageous for reaction kinetics and mechanistic studies. researchgate.net Computational studies have highlighted the critical role of the base in several steps of the catalytic cycle, including substrate deprotonation and activation of the aryl halide. researchgate.net

Table 2: Key Components in Ullmann-Type Condensation for Thyronine Synthesis

| Component | Role in Reaction | Examples | Source |

| Copper Catalyst | Facilitates oxidative addition and reductive elimination | Cu, CuI, CuBr | wikipedia.orgnumberanalytics.com |

| Aryl Component | Provides the second aromatic ring of the thyronine | Aryl Halides, Iodonium Salts | wikipedia.orgmdpi.com |

| Phenolic Component | Provides the first aromatic ring (from tyrosine) | This compound | |

| Base | Deprotonates the phenol to form the active nucleophile | K₃PO₄, Organic Bases (e.g., DBU) | researchgate.netresearchgate.net |

| Ligand (Optional) | Stabilizes copper and enhances reactivity | Diamines, Amino Acids | wikipedia.org |

| Solvent | Affects reaction rate, yield, and selectivity | DMF, DMSO | numberanalytics.com |

Formation of Substituted Diaryl Esters as Thyroid Hormone Analogues

The synthetic routes involving this compound are not limited to the synthesis of thyroxine itself but are also highly adaptable for creating a wide range of thyroid hormone analogues. cdnsciencepub.comcdnsciencepub.com By modifying the structure of the second aromatic ring used in the condensation reaction, chemists can synthesize a variety of substituted diaryl esters. These analogues are invaluable tools for studying the structure-activity relationships of thyroid hormones.

For instance, a synthetic strategy for creating labeled thyronines involves the coupling of diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid. nih.gov This reaction forms L-thyroxine, which can then be selectively deiodinated to produce analogues like 3,5-diiodo-L-thyronine. nih.gov This exemplifies how the fundamental coupling of a diiodotyrosine unit with a different substituted phenol can be used to generate diverse thyronine structures. This synthetic flexibility allows for the creation of analogues with varied substitution patterns on the outer phenolic ring, which is crucial for probing interactions with thyroid hormone receptors. researchgate.netcdnsciencepub.com

Biochemical and Pharmacological Research Applications

Applications in Thyroid Hormone Research and Analog Development

The structural similarity of N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester to the precursors of thyroid hormones positions it as a critical starting material for the synthesis and study of thyroid hormone analogs.

This compound serves as a foundational building block in the chemical synthesis of thyroid hormone analogs. Its di-iodinated tyrosine core is analogous to the diiodotyrosine (DIT) molecules that couple within the thyroid gland to form thyroxine (T4). Researchers utilize this compound in synthetic pathways that mimic the biological formation of the diphenyl ether bond characteristic of thyroid hormones.

A notable example is its use in oxidative condensation reactions. In one proposed mechanism, this compound undergoes oxidative coupling to form N-acetyl-3,5,3',5'-tetraiodothyronine, an immediate precursor to analogs of thyroxine. researchgate.net This process is technologically valuable and provides a basis for the commercial production of synthetic thyroid hormone analogs. researchgate.net The protected N-acetyl and ethyl ester groups offer stability and controlled reactivity during synthesis, which can be removed in later steps to yield the final active analog. eur.nl This synthetic versatility allows for the creation of a library of modified thyroid hormones for further investigation.

Table 1: Synthetic Application of this compound

| Precursor | Reaction Type | Product | Significance |

|---|---|---|---|

| This compound | Oxidative Condensation | N-acetyl-3,5,3',5'-tetraiodothyronine | Forms the core diphenyl ether structure of thyroxine analogs. researchgate.net |

By serving as a versatile precursor, this compound is instrumental in the study of structure-activity relationships (SAR) for thyroid hormones. SAR studies aim to understand how specific chemical modifications to a molecule affect its biological activity.

Starting with this compound, chemists can systematically alter various parts of the resulting hormone analog, such as the substituents on the phenolic rings or the nature of the side chain, and then evaluate the biological effects of these changes. For instance, creating analogs with different patterns of iodination helps researchers determine the importance of the number and position of iodine atoms for receptor binding and metabolic stability. nih.gov Comparing the activity of thyropropionic acid analogs with thyroacetic acid analogs, which can be synthesized from common precursors, reveals how the side chain influences metabolism and biological function. nih.gov These studies are crucial for designing new drugs with improved therapeutic profiles, such as enhanced target specificity or longer duration of action.

The presence of iodine atoms in this compound makes it an excellent candidate for the development of radiopharmaceuticals. chemimpex.com Radiopharmaceuticals are drugs containing radioactive isotopes that can be used for either diagnostic imaging or targeted radiotherapy. ebsco.com

The stable iodine atoms on the molecule can be substituted with radioactive iodine isotopes, such as Iodine-123 for diagnostic imaging (e.g., SPECT scans) or Iodine-131 for therapeutic applications, particularly in treating thyroid disorders. chemimpex.comebsco.com Once radiolabeled, the resulting compound can be used as a tracer to study the synthesis and metabolism of thyroid hormones in vivo. chemimpex.com Its ability to be incorporated into biochemical pathways related to thyroid function allows it to target specific tissues, a key requirement for effective imaging and therapy. chemimpex.comiaea.org This application is part of a broader field known as "theranostics," which combines therapeutic and diagnostic capabilities in a single agent. mdpi.com

Involvement in Biochemical Pathways and Enzyme Studies

The compound's structure allows it to be used as a probe to explore specific enzymatic reactions and metabolic pathways.

This compound is used in model systems to dissect complex biochemical reactions. A key example is the study of the oxidative condensation mechanism that forms the thyroxine backbone. Research has explored how the phenolate (B1203915) anion of this compound is oxidized to a free radical, which is then attacked by another phenolate anion. researchgate.net This process involves the formation of transient radical anion intermediates (s* and p* radical anions) and their subsequent conversion into a diaryl ether, which is the core structure of thyroxine. researchgate.net By studying this reaction in a controlled chemical environment, scientists can gain insight into the hypothetical models of thyroid hormone biosynthesis in the body. researchgate.netamericanchemicalsuppliers.com

This compound and structurally similar compounds are employed in biochemical assays to measure and characterize enzyme activity. chemimpex.com For example, it can be used as a potential substrate for enzymes involved in thyroid hormone metabolism, such as deiodinases or esterases.

In a typical assay, the rate at which an enzyme modifies the compound is measured, often through spectrophotometry or chromatography. For instance, the hydrolysis of the ethyl ester group by an esterase would release ethanol (B145695) and N-Acetyl-3,5-diiodo-L-tyrosine, and the rate of formation of the product could be monitored to determine enzyme kinetics. This approach is similar to assays using other tyrosine derivatives, like p-Acetyl-L-tyrosine ethyl ester, to study the activity of enzymes such as α-chymotrypsin. researchgate.net Furthermore, as a di-iodinated tyrosine derivative, it can be used in assays for tyrosinase, a key enzyme in melanin (B1238610) synthesis, to explore how different substitutions on the tyrosine ring affect enzyme-substrate interactions. nih.gov

Table 2: Potential Enzyme Assays Involving this compound

| Enzyme Class | Potential Reaction | Measured Outcome | Research Application |

|---|---|---|---|

| Esterases | Hydrolysis of the ethyl ester | Rate of N-Acetyl-3,5-diiodo-L-tyrosine formation | Characterizing esterase activity and specificity. |

| Deiodinases | Removal of iodine atoms | Rate of mono-iodinated or non-iodinated product formation | Investigating inhibitors or activators of thyroid hormone metabolism. |

| Peroxidases | Oxidative coupling | Formation of diaryl ether products | Studying mechanisms of thyroid hormone synthesis. |

Relevance to Thyroid Hormone Synthesis and Metabolism

Research has demonstrated that this compound can be used in modeling systems to study the biosynthesis of thyroid hormones. americanchemicalsuppliers.com Specifically, it can undergo a process known as oxidative condensation. researchgate.net This reaction is technologically straightforward and has been explored as a potential method for the commercial production of thyroid hormone analogs. researchgate.net In one proposed mechanism, the oxidative condensation of N-acetyl-3,5-diiodotyrosine ethyl ester leads to the formation of N-acetyl-3,5,3′,5′-tetraiodothyronine, a derivative of thyroxine. researchgate.net This chemical transformation models the biological coupling of diiodotyrosine molecules that occurs naturally in the thyroid gland. researchgate.net

Potential in Drug Discovery and Therapeutic Development

As a Lead Compound in Synthesizing New Pharmaceuticals for Thyroid-Related Disorders

In the field of medicinal chemistry, this compound serves as a valuable lead compound for the synthesis of new pharmaceutical agents, particularly those aimed at addressing thyroid-related disorders. chemimpex.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The unique structure of this compound, featuring a di-iodinated tyrosine core, makes it an ideal starting point for developing thyroid hormone analogs. chemimpex.com These analogs are designed to mimic or modulate the function of natural thyroid hormones, offering potential therapeutic benefits for conditions characterized by thyroid dysfunction.

Contribution to Developing Drugs with Specific Biological Activities

The molecular architecture of this compound is instrumental in its application for developing drugs with specific biological activities. chemimpex.com The presence of two iodine atoms on the tyrosine ring is a key feature that enhances its biological activity. chemimpex.com This di-iodination is crucial for its ability to be incorporated into various biochemical pathways related to thyroid function. chemimpex.com As a precursor, it provides a foundational scaffold that can be chemically modified to create a diverse range of biologically active molecules, opening new avenues for drug discovery and development beyond thyroid disorders. chemimpex.com Its enhanced solubility and stability compared to other iodinated tyrosine derivatives make it an advantageous tool for researchers. chemimpex.com

Research into Therapeutic Applications

The primary therapeutic application research involving this compound has centered on its use in the synthesis of thyroid hormones. researchgate.net It has been utilized in the development of chemical methods designed to produce thyroxine and triiodothyronine, based on hypothetical models of how these hormones are biosynthesized in the body. researchgate.net The process of oxidative condensation, which converts the compound into a tetraiodothyronine structure, represents a key area of this research, demonstrating its potential as a synthetic intermediate for therapeutic agents. researchgate.net

| Research Area | Application of this compound | Key Findings |

| Thyroid Hormone Synthesis Modeling | Used as a precursor in chemical synthesis models. | Can undergo oxidative condensation to form N-acetyl-3,5,3′,5′-tetraiodothyronine, mimicking biological processes. researchgate.net |

| Drug Discovery | Serves as a lead compound. | Ideal for synthesizing new pharmaceuticals and thyroid hormone analogs for thyroid-related disorders. chemimpex.com |

| Therapeutic Development | Precursor for biologically active molecules. | Unique iodine substitutions enhance biological activity, aiding in the development of drugs with specific functions. chemimpex.com |

Other Emerging Research Areas

Antioxidant Studies and Reduction of Oxidative Stress

Emerging research has identified the potential of N-acetylated tyrosine derivatives in the context of antioxidant activity and the mitigation of oxidative stress. chemimpex.commedchemexpress.com While research specifically on the ethyl ester form is part of a broader investigation, related compounds have shown promise. The properties of N-Acetyl-3,5-diiodo-l-tyrosine make it a valuable subject for studies on antioxidants and its potential to reduce oxidative stress in biological systems. chemimpex.com Studies on the broader class of N-acetylated tyrosine esters have noted their antioxidant properties. medchemexpress.com For instance, the oxidation of N-Acetyl-L-tyrosine ethyl ester has been investigated in studies related to protein dimerization that occurs in response to oxidative attacks, a process relevant to many age-related pathologies. researchgate.net This line of inquiry suggests a potential role for such compounds in counteracting oxidative damage.

Research in Proteomics

In the field of proteomics, the study of proteins on a large scale, iodinated amino acids like this compound, hold potential value. The introduction of heavy iodine atoms into peptides and proteins can be advantageous for structural biology techniques.

The strategic incorporation of iodine offers a powerful method for tracing and analyzing biomolecules, allowing researchers to delve into the complexities of biological systems. creative-proteomics.com Iodination plays a significant role in understanding the structural dynamics of these molecules. creative-proteomics.com By selectively placing iodine at specific sites, researchers can gain valuable insights into the conformational changes and interactions that are fundamental to the function of biological macromolecules. creative-proteomics.com

One of the key applications of iodination in proteomics is in X-ray crystallography. The heavy iodine atoms can serve as anomalous scattering centers, which helps in solving the phase problem—a critical step in determining the three-dimensional structure of proteins. While direct research on the incorporation of this compound into proteins for crystallographic studies is not abundant, the principle is well-established with other halogenated amino acids.

Furthermore, iodination is a well-known method for radiolabeling proteins and peptides for various assays. While typically radioactive isotopes of iodine (like ¹²⁵I or ¹³¹I) are used for this purpose, the foundational chemistry involves the same iodinated tyrosine residues. creative-proteomics.com this compound could serve as a non-radioactive standard or precursor in the development of such labeling techniques. The N-acetyl and ethyl ester groups can offer advantages in terms of solubility in organic solvents used during peptide synthesis and purification.

A summary of potential proteomics applications for iodinated tyrosine derivatives is presented in the table below.

| Application Area | Description | Potential Role of this compound |

| X-ray Crystallography | The use of heavy atoms to solve the phase problem in determining protein structures. | As a building block for synthesizing peptides with heavy atoms for crystallographic studies. |

| Protein Labeling | Attaching a label to a protein to monitor its presence or activity. | A non-radioactive standard or precursor for developing protein radiolabeling protocols. |

| Peptide Synthesis | The chemical synthesis of peptides. | The protective groups (N-acetyl and ethyl ester) can aid in solubility and prevent unwanted side reactions during synthesis. chemrxiv.org |

Investigation of Anti-Tumor Activity and Apoptosis Inhibitor Antagonists

Research into the anti-cancer properties of iodinated compounds has revealed promising avenues. A related compound, 3,5-diiodotyrosine, has been identified as a natural product that can inhibit the enzymatic activity of APOBEC3B, a protein implicated in somatic mutation accumulation in various cancers. nih.gov By inhibiting this enzyme, 3,5-diiodotyrosine was shown to prevent the progression of cancer in preclinical models. nih.gov This finding suggests that di-iodinated tyrosine derivatives could be a novel strategy for cancer chemoprevention. nih.gov

While direct studies on the anti-tumor activity of this compound are not extensively documented, its structural similarity to 3,5-diiodotyrosine provides a rationale for its investigation in this area. The N-acetyl and ethyl ester modifications would alter its pharmacological properties, such as cell permeability and metabolism, which could potentially modulate its anti-tumor efficacy.

In the context of apoptosis, or programmed cell death, high levels of iodine have been shown to induce apoptosis in papillary thyroid carcinoma cells. nih.gov This suggests that iodinated organic molecules could play a role in modulating apoptotic pathways. The investigation of compounds like this compound as potential pro-apoptotic agents or as antagonists of apoptosis inhibitors is a logical extension of this research. The table below outlines research findings on related iodinated compounds.

| Compound/Element | Cell Line/Model | Observed Effect | Reference |

| 3,5-diiodotyrosine | Spontaneous ESCC and colon cancer mouse models | Inhibited APOBEC3B activity, preventing cancer progression. | nih.gov |

| High Iodine Levels | Papillary thyroid carcinoma cells | Induced apoptosis and G2/M arrest. | nih.gov |

| Iodo-chrysin derivatives | SW-579 and TT (thyroid cancer cell lines) | Showed stronger anti-thyroid cancer activities than 5-FU. | researchgate.netnih.gov |

Development of Fluorescent Unnatural Amino Acids

A significant application of protected diiodotyrosine derivatives is in the synthesis of fluorescent unnatural amino acids (fUAAs). These fUAAs are powerful tools in chemical biology for studying protein structure, function, and localization. researchgate.net The synthesis of certain fUAAs begins with a protected form of diiodo-l-tyrosine. creative-proteomics.com The iodine atoms serve as reactive handles for palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, which allow for the attachment of fluorescent moieties to the tyrosine ring. researchgate.net

The N-acetyl and ethyl ester groups in this compound serve as protecting groups for the amine and carboxylic acid functionalities of the amino acid, respectively. This protection is crucial to prevent unwanted side reactions during the chemical modifications of the aromatic ring. Once the fluorescent group is attached, these protecting groups can be removed to yield the final fUAA, which can then be incorporated into peptides or proteins.

The development of novel fUAAs with diverse photophysical properties is an active area of research. nih.gov The use of precursors like this compound allows for a modular approach to synthesizing a variety of fUAAs with different fluorescent properties by simply changing the coupling partner in the palladium-catalyzed reaction.

| Synthetic Step | Role of this compound | Key Reaction Type |

| Starting Material | Provides a protected diiodotyrosine scaffold. | - |

| Fluorophore Attachment | The diiodo-phenyl ring is the site of fluorophore attachment. | Palladium-catalyzed cross-coupling (e.g., Heck, Suzuki). researchgate.net |

| Deprotection | The N-acetyl and ethyl ester groups are removed to yield the final fUAA. | Hydrolysis or other deprotection methods. |

Analytical and Characterization Methodologies in Research

Spectroscopic Analysis in Compound Characterization

Spectroscopic techniques are powerful, non-destructive methods that provide detailed information about the molecular structure and chemical environment of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules, including N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

While specific, publicly available, detailed NMR spectral data for this compound is not extensively documented in readily accessible literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the known values of its structural fragments. The analysis would confirm the presence of the N-acetyl group, the ethyl ester moiety, and the di-iodinated tyrosine backbone. Key expected signals would correspond to the aromatic protons, the alpha- and beta-protons of the amino acid chain, the acetyl methyl protons, and the ethyl group's methylene (B1212753) and methyl protons. The precise chemical shifts and coupling constants would be invaluable in confirming the successful synthesis and structural integrity of the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C2-H, C6-H) | 7.5 - 8.0 | Singlet | 2H |

| Alpha (α-CH) | 4.5 - 4.8 | Multiplet | 1H |

| Beta (β-CH₂) | 2.9 - 3.2 | Multiplet | 2H |

| N-Acetyl (CH₃) | 1.9 - 2.1 | Singlet | 3H |

| Ethyl Ester (CH₂) | 4.0 - 4.3 | Quartet | 2H |

| Ethyl Ester (CH₃) | 1.1 - 1.3 | Triplet | 3H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. It is crucial for assessing the purity of synthesized compounds like this compound and for isolating it from reaction byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a premier method for determining the purity of non-volatile organic compounds. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

For this compound, a reversed-phase HPLC method would typically be employed. While specific experimental parameters from peer-reviewed literature are scarce, a general methodology can be outlined. The analysis would allow for the quantification of the main compound and the detection of any impurities, which is critical for its use in further synthetic steps. Research involving this compound has noted the use of HPLC to monitor reaction progress, indicating its utility in analyzing the compound. core.ac.uk

Interactive Data Table: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: These are typical starting parameters and would require optimization for specific analytical needs.

Considerations for Research and Development

Safety and Handling Protocols in Laboratory Research

Engineering Controls: Work with N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester should be conducted in a well-ventilated area. fishersci.comchemicalbook.com A laboratory fume hood is recommended to minimize inhalation exposure, particularly when handling the powder form of the compound to avoid dust formation. fishersci.comfishersci.comchemicalbook.com

Personal Protective Equipment (PPE): Appropriate PPE is essential to prevent direct contact with the compound. This includes:

Eye Protection: Safety glasses with side shields or chemical safety goggles that conform to recognized standards such as EU EN166 or US NIOSH should be worn. cdhfinechemical.com

Hand Protection: Chemical-resistant gloves, such as nitrile or latex, should be worn. chemicalbook.com Gloves must be inspected before use and disposed of properly after handling the compound. cdhfinechemical.com

Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact. fishersci.com

Hygiene Measures: Good laboratory hygiene practices are crucial. Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling the compound and before leaving the laboratory. cdhfinechemical.com

First Aid Measures: In the event of exposure, the following first aid measures for similar chemical compounds should be taken:

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention. chemicalbook.com

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. chemicalbook.com

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention. chemicalbook.com

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. chemicalbook.com

Storage and Disposal: this compound should be stored in a tightly closed container in a dry and cool place. fishersci.com Disposal of the compound and its containers must be carried out in accordance with local, state, and federal regulations. chemicalbook.com

| Safety Consideration | Protocol |

|---|---|

| Engineering Controls | Work in a well-ventilated area, preferably a fume hood. |

| Eye Protection | Wear safety glasses with side shields or chemical goggles. |

| Hand Protection | Use chemical-resistant gloves (e.g., nitrile). |

| Body Protection | Wear a laboratory coat. |

| Hygiene | Avoid eating, drinking, or smoking in the work area. Wash hands after handling. |

| Storage | Store in a tightly sealed container in a cool, dry place. |

| Disposal | Follow all local, state, and federal regulations for chemical waste. |

Q & A

Basic Question: What are the standard synthetic routes for N-acetyl-3,5-diiodo-L-tyrosine ethyl ester, and how are reaction yields optimized?

Answer:

The compound is typically synthesized via iodination of N-acetyl-L-tyrosine ethyl ester using iodine monochloride (ICl) or iodine in the presence of oxidizing agents. A key method involves hydrolysis of protected intermediates under alkaline conditions (e.g., 40% NaOH in ethanol at room temperature), yielding crystallized products after acidification . Yield optimization requires precise stoichiometric control of iodine (to avoid over-substitution) and inert reaction conditions to minimize side reactions. For example, hydrolysis of cyclohexyl ether analogs under similar conditions achieved only 10% crystallizable yield due to competing decomposition pathways .

Basic Question: What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

Crystallization from aqueous ethanol or acetone is the primary method, as described for structurally similar iodinated tyrosine derivatives. After acidification to pH 3.0, the product is extracted and recrystallized to remove unreacted starting materials and inorganic salts . Thin-layer chromatography (TLC) with silica gel plates (e.g., using chloroform/methanol mixtures) is recommended for monitoring purity, with iodine vapor or UV detection for visualization .

Advanced Question: How can researchers address low yields in the hydrolysis of protected this compound intermediates?

Answer:

Low yields often stem from incomplete deprotection or competing side reactions. Strategies include:

- Temperature modulation: Reducing reaction temperature to slow down decomposition pathways.

- Solvent optimization: Using polar aprotic solvents (e.g., THF) to enhance intermediate stability.

- Catalytic additives: Introducing phase-transfer catalysts to improve alkali solubility and reaction efficiency .

For example, cyclohexyl ether analogs showed improved stability when processed at −78°C with BBr₃ in anhydrous DCM .

Advanced Question: What analytical methods validate the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for iodinated phenyl groups) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 280 nm) resolve degradation products, such as de-iodinated byproducts .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (m/z 503.07 for [M+H]⁺) and isotopic patterns consistent with diiodination .

Basic Question: What safety precautions are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .

- First Aid: For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced Question: How does the stability of this compound vary under different storage conditions?

Answer:

The compound is light-sensitive and hygroscopic. Long-term stability is achieved by:

- Storage: Sealed containers under nitrogen at 2–8°C, with desiccants to prevent hydrolysis .

- Decomposition Monitoring: Periodic HPLC analysis detects hydrolyzed products (e.g., free tyrosine derivatives) . Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life .

Advanced Question: How can contradictory data on iodine substitution levels in tyrosine derivatives be resolved?

Answer:

Discrepancies often arise from:

- Reaction Stoichiometry: Excess iodine leads to tri-/tetra-substitution, altering HPLC retention times and NMR spectra .

- Analytical Calibration: Use certified reference standards (e.g., USP-grade iodinated tyrosine) to validate quantification methods .

- Immunological Cross-reactivity: Low-specificity antibodies may misidentify over-iodinated analogs, necessitating LC-MS/MS confirmation .

Advanced Question: What strategies characterize intermediates in the synthesis of this compound?

Answer:

- Chromatography: Column chromatography on silica gel (eluent: ethyl acetate/hexane) isolates intermediates like O-alkylated precursors .

- Spectroscopic Analysis: IR spectroscopy identifies acetyl (C=O stretch at ~1700 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) groups .

- X-ray Crystallography: Resolves stereochemical ambiguities in diiodinated aromatic rings .

Advanced Question: What challenges arise when scaling up the synthesis of this compound?

Answer:

- Exothermic Reactions: Iodination steps require controlled cooling to prevent thermal runaway.

- Solvent Volume Efficiency: Ethanol/water mixtures are optimized for large-scale crystallization to reduce waste .

- Isotopic Labeling: For ¹³C/¹²⁵I-labeled analogs, radiolytic decomposition necessitates shielded synthesis lines and rapid purification .

Advanced Question: How are byproducts formed during iodination of tyrosine derivatives analyzed and mitigated?

Answer:

- Byproduct Identification: LC-MS/MS detects mono-iodinated (m/z 377.03) and deacetylated (m/z 461.01) species .

- Mitigation Strategies:

- Selective Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) ethers to block competing hydroxyl group reactions .

- Reductive Workup: Sodium thiosulfate quenches excess iodine, minimizing over-iodination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.